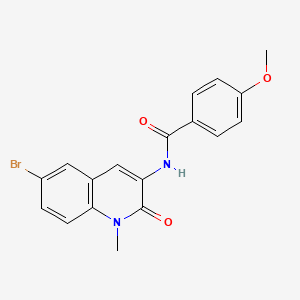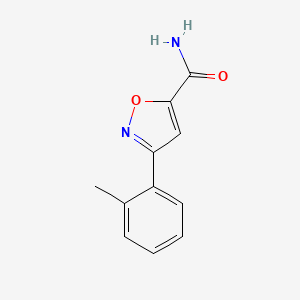
1-hydroxy-N-methyl-1-phenylpropan-2-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-(-)-Ephedrine hydrochloride is a chiral compound commonly used in pharmaceutical and chemical research. It is a stereoisomer of ephedrine, a naturally occurring alkaloid found in plants of the genus Ephedra. This compound is often used as a reference material in analytical chemistry due to its well-defined concentration and purity. The solution is prepared in methanol, making it suitable for various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-ephedrine hydrochloride typically involves the reduction of pseudoephedrine or the asymmetric synthesis from benzaldehyde and methylamine. One common method is the reduction of pseudoephedrine using a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of (1R,2S)-(-)-ephedrine hydrochloride often involves the extraction of ephedrine from Ephedra plant species, followed by resolution of the racemic mixture to obtain the desired stereoisomer. The resolution process can be achieved through crystallization or chiral chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-(-)-Ephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norephedrine or other related compounds.
Reduction: The compound can be reduced to methamphetamine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various substituted ephedrine derivatives
Applications De Recherche Scientifique
(1R,2S)-(-)-Ephedrine hydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Investigated for its potential use in treating conditions such as asthma, nasal congestion, and hypotension.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The primary mechanism of action of (1R,2S)-(-)-ephedrine hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and binding to alpha and beta-adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound also inhibits the reuptake of norepinephrine, prolonging its effects.
Comparaison Avec Des Composés Similaires
Pseudoephedrine: Another stereoisomer of ephedrine with similar pharmacological properties but different stereochemistry.
Methylephedrine: A methylated derivative of ephedrine with distinct pharmacokinetic properties.
Norephedrine: An oxidized form of ephedrine with different biological activity.
Uniqueness: (1R,2S)-(-)-Ephedrine hydrochloride is unique due to its specific stereochemistry, which influences its interaction with biological targets and its pharmacological effects. Its well-defined concentration and purity make it an ideal reference material for analytical and research purposes.
Propriétés
Formule moléculaire |
C10H16NO+ |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-methylazanium |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1 |
Clé InChI |
KWGRBVOPPLSCSI-UHFFFAOYSA-O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)



![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)


![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)




